(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-7-oxabicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amine derivatives .
Scientific Research Applications
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxabicycloheptane ring.
1,4-Epoxycyclohexane: Another cyclic ether with similar structural features.
Norcantharidin: A compound with a related bicyclic structure and biological activity.
Uniqueness
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of an amine group. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
LNASQHWYCIXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.